2-Chloro-N-(1-methylcyclohexyl)acetamide

Description

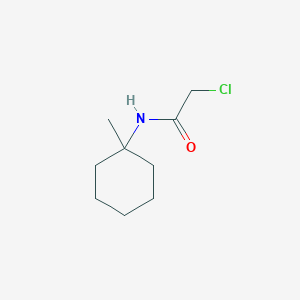

2-Chloro-N-(1-methylcyclohexyl)acetamide is a chloroacetamide derivative featuring a cyclohexyl ring substituted with a methyl group at the 1-position and a chloroacetamide moiety. Chloroacetamides are versatile intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactive chlorine atom and amide functionality .

Properties

CAS No. |

685528-75-0 |

|---|---|

Molecular Formula |

C9H16ClNO |

Molecular Weight |

189.68 g/mol |

IUPAC Name |

2-chloro-N-(1-methylcyclohexyl)acetamide |

InChI |

InChI=1S/C9H16ClNO/c1-9(11-8(12)7-10)5-3-2-4-6-9/h2-7H2,1H3,(H,11,12) |

InChI Key |

YWDVYXKFITXULU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methylcyclohexyl)acetamide typically involves the reaction of 1-methylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{1-Methylcyclohexylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted in an inert solvent, such as dichloromethane, at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Hydrolysis: Formation of 1-methylcyclohexylamine and chloroacetic acid.

Oxidation and Reduction: Formation of N-oxide or amine derivatives.

Scientific Research Applications

2-Chloro-N-(1-methylcyclohexyl)acetamide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing hindered amine motifs.

Material Science: It is used in the synthesis of polymers and other advanced materials.

Agrochemicals: The compound can be used as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methylcyclohexyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the 1-methylcyclohexyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-Chloro-N-(1-methylcyclohexyl)acetamide with five analogs:

Key Observations :

- Substituent Effects :

- Steric Hindrance : The 1-methylcyclohexyl group provides moderate steric bulk compared to the 4-ethylcyclohexyl analog, which may influence reaction kinetics in nucleophilic substitutions .

- Lipophilicity : Higher alkyl chain length (e.g., 4-ethylcyclohexyl) increases XLogP3, enhancing lipid solubility and soil adsorption in pesticidal applications .

- Aromatic vs. Aliphatic : The 2-methoxyphenyl derivative exhibits lower XLogP3 due to polar methoxy groups, favoring solubility in hydrophilic matrices .

- Crystallographic Behavior: Cyclohexyl rings adopt chair conformations in solid-state structures, as seen in N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide . Hydrogen bonding via N–H⋯O interactions stabilizes crystal packing, a common feature in chloroacetamides .

Biological Activity

2-Chloro-N-(1-methylcyclohexyl)acetamide, an organic compound with the molecular formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol, has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antimicrobial agent. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The presence of the chloro group and the cyclic amine structure are believed to contribute to its effectiveness against various pathogens. Studies have shown that modifications to the acetamide structure can enhance biological activity, making it a subject of interest in drug development aimed at treating infections.

Table 1: Antimicrobial Activity Against Various Microbial Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium abscessus | 0.125 µg/mL |

| Mycobacterium avium | 0.05–1 µg/mL |

| Mycobacterium xenopi | 0.25 µg/mL |

This table summarizes findings from various studies that highlight the compound's effectiveness against specific microbial strains, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects often involves interaction with specific biological targets. Interaction studies typically assess its binding affinity and explore how structural modifications influence its biological properties and therapeutic potential. The compound's ability to inhibit certain enzymes or disrupt cellular processes is crucial for understanding its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents can significantly affect the compound's reactivity and efficacy.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Chloro-N-(hydroxymethyl)acetamide | Hydroxymethyl group | Different reactivity and applications compared to target compound |

| 2-Chloro-N-(1-methylethyl)acetamide | Isopropyl group | Alters steric and electronic properties; may exhibit different biological activity |

| 4-Chloro-N-(1-methylcyclohexyl)aniline | Aniline group | Different chemical behavior due to amine functional group |

These comparisons underscore how structural variations can influence chemical reactivity, biological activity, and potential applications in pharmacology.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antimycobacterial Activity : A study evaluated a series of compounds similar to this compound against Mycobacterium species, revealing promising MIC values that suggest potential for treating mycobacterial infections .

- In Vivo Efficacy : In vivo studies conducted on mice demonstrated good oral bioavailability and efficacy against M. abscessus infections, supporting the compound's potential therapeutic application .

- Molecular Docking Studies : Molecular docking studies have been employed to predict binding affinities and interactions with biological targets, providing insights into how structural modifications can enhance activity against specific pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.